Antifolate Potency vs. Pemetrexed in Tumor Cell Lines
The classical N9‑methyl‑substituted antifolate (compound 6) constructed directly from the 2‑amino‑4‑oxo‑pyrrolo[2,3‑d]pyrimidine‑5‑carboxamide precursor was evaluated side‑by‑side with pemetrexed (LY231514) against four human carcinoma lines. In the ZR‑75‑1 breast carcinoma line, compound 6 and LY231514 displayed comparable growth inhibitory potency [1]. Against isolated human thymidylate synthase (TS), compound 6 showed an IC₅₀ of 46 µM, and against human dihydrofolate reductase (DHFR), an IC₅₀ of 10 µM, indicating that the carboxamide‑derived antifolate is a modest direct enzyme binder that achieves potent cellular activity through intracellular polyglutamylation [1].
| Evidence Dimension | In vitro growth inhibition (ZR-75-1 human breast carcinoma) |
|---|---|
| Target Compound Data | Comparable to LY231514 (pemetrexed) in potency |
| Comparator Or Baseline | Pemetrexed (LY231514) – equivalent potency |
| Quantified Difference | Comparable potency reported; TS IC₅₀ = 46 µM, DHFR IC₅₀ = 10 µM |
| Conditions | Human head and neck squamous cell carcinoma (SCC-15, SCC-25), CCRF-CEM leukemia, and ZR-75-1 breast carcinoma cell culture |
Why This Matters
Demonstrates that the carboxamide scaffold, when elaborated to a classical antifolate, yields cell-based potency equivalent to the marketed multitargeted antifolate pemetrexed, validating its utility as a procurement-justified precursor for antifolate drug discovery.
- [1] Gangjee A, Jain HD, Kisliuk RL, et al. J. Med. Chem. 2001, 44, 1993‑2003. View Source
